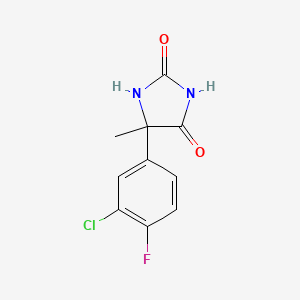
3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid
Descripción general
Descripción
This usually includes the compound’s systematic name, common names, and structural formula. The compound’s role or function in various applications or reactions might also be mentioned.
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall yield.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, density, refractive index, and spectral properties. It can also include the compound’s stability and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid and its derivatives have been explored in various synthetic and chemical applications. These compounds serve as critical intermediates in the synthesis of macrolides, triazole-based scaffolds, and pseudopeptides, demonstrating the versatility and utility of oxazole derivatives in medicinal chemistry and material science.
Macrolide Synthesis : Oxazoles, akin to 3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid, are used as activated carboxylates in the synthesis of complex macrolides, showcasing their role in the construction of cyclic and acyclic macrolides through photooxygenation and nucleophilic attack mechanisms (Wasserman, Gambale, & Pulwer, 1981).
Triazole-Based Scaffolds : The compound's utility extends to the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are foundational for creating triazole-based scaffolds. These scaffolds are instrumental in developing peptidomimetics and biologically active compounds, highlighting the compound's contribution to expanding the diversity of bioactive molecules (Ferrini et al., 2015).
Pseudopeptide Synthesis : 3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid derivatives have been utilized in the preparation of difluorinated pseudopeptides. This illustrates the compound's role in introducing fluorine atoms into pseudopeptides, thereby modifying their physical and biological properties (Gouge, Jubault, & Quirion, 2004).
Catalysis and Chemical Transformations
The compound's derivatives also find applications in catalysis and chemical transformations, showcasing their ability to facilitate or undergo various chemical reactions.
Regioselective Cross-Coupling : The carboxylic acid moiety in similar compounds acts as a directing group in cross-coupling reactions, enabling regioselective synthesis of nicotinic acids and triazoles. This highlights the strategic use of such oxazole derivatives in achieving precision in chemical synthesis (Houpis et al., 2010).
Deoxyfluorination Reactions : Derivatives of 3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid are employed in deoxyfluorination reactions to obtain acyl fluorides, showcasing the compound's utility in introducing fluorine atoms into organic molecules, which is crucial for modifying the reactivity and properties of these molecules (Wang et al., 2021).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Direcciones Futuras
This could involve potential applications, ongoing research, and areas of interest for future study.
Propiedades
IUPAC Name |
3-(2,5-difluorophenyl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-5-1-2-7(12)6(3-5)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORJOVLCLCEXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NOC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1420284.png)

![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420288.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid](/img/structure/B1420291.png)
![Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1420294.png)

![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)
![1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one](/img/structure/B1420298.png)


![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1420305.png)
![[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B1420306.png)